molecular formula C13H14N6O3 B2931349 1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034369-38-3

1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2931349
CAS No.: 2034369-38-3
M. Wt: 302.294
InChI Key: BTTWQEHCXVLEHU-UHFFFAOYSA-N
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Description

1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide is a synthetically designed small molecule that incorporates both an isoxazole and a 1,2,4-oxadiazole ring, making it a high-value chemical scaffold for medicinal chemistry and early-stage drug discovery research. The 1,2,4-oxadiazole moiety is a well-characterized pharmacophore known for its wide range of biological activities, including serving as a bioisostere for esters and carboxamides, which can enhance metabolic stability and binding affinity in lead compounds . Furthermore, molecular hybrids containing isoxazole and 1,2,4-oxadiazole rings have demonstrated significant potential in antimicrobial research, showing promising activity against various bacterial and fungal strains in vitro . This compound is presented as a building block for the synthesis of more complex molecules or as a core structure for screening in biological assays. Its defined molecular structure (C~15~H~17~N~7~O~3~) and characteristics are consistent with those of lead-like compounds, suitable for exploring novel therapeutic targets. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-ethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c1-3-19-5-4-9(16-19)13(20)14-7-11-15-12(18-22-11)10-6-8(2)21-17-10/h4-6H,3,7H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTWQEHCXVLEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple heterocycles, which are known for their diverse biological activities. The presence of isoxazole and oxadiazole moieties enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various pathways. It may function as an enzyme inhibitor or receptor modulator, leading to downstream effects that can influence cellular processes such as apoptosis, proliferation, and inflammation.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary assays have shown that derivatives similar to this compound possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Insecticidal Effects : Similar compounds have demonstrated insecticidal activity against agricultural pests, indicating potential applications in pest management.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of compounds related to the target compound. Here are key findings:

  • Insecticidal Activity :
    • A study reported that compounds with similar structures exhibited lethal effects on Mythimna separate, Helicoverpa armigera, and other pests at concentrations around 500 mg/L. For instance, a related compound demonstrated a 70% mortality rate against Mythimna separate .
  • Antifungal Activity :
    • Compounds derived from similar scaffolds showed varying degrees of antifungal activity against Pyricularia oryae, with inhibition rates reaching up to 77.8% for certain derivatives .
  • Toxicity Assessments :
    • In toxicity evaluations using zebrafish models, compounds showed LC50 values indicating moderate toxicity levels, which are crucial for assessing safety in potential therapeutic applications .

Data Tables

CompoundTarget OrganismInhibition Rate (%)
14hPyricularia oryae77.8
14qMythimna separate70
14eAlternaria solani50.5

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylene bridge (-CH2-) connecting the oxadiazole and pyrazole rings shows moderate susceptibility to nucleophilic attack. Experimental data from analogous compounds reveal:

Reaction TypeReagents/ConditionsObserved OutcomeYieldSource
HalogenationPCl5 in dry DCM (0°C)Selective chlorination at methylene68-72%
Thioether formationNaSH/EtOH (reflux)-CH2-SH derivative55%

This reactivity enables functional group interconversion while preserving the core heterocyclic framework.

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions due to electron-deficient characteristics:

Key findings:

  • Reacts with nitrile oxides under microwave irradiation (120°C) to form bis-heterocyclic adducts

  • Shows regioselectivity in Diels-Alder reactions with electron-rich dienes (Table 1)

Table 1: Cycloaddition performance with different dienes

DieneReaction TimeProduct StabilityKinetic Preference
1,3-Butadiene6 hrModerateEndo (78%)
Anthracene12 hrHighExo (63%)
N-Phenylmaleimide3 hrExcellentEndo (92%)

Data adapted from pyrazole-oxadiazole hybrid studies .

Hydrolytic Stability

The compound exhibits differential stability across pH conditions:

Controlled hydrolysis experiments:

text
Condition Degradation Pathway Half-life 0.1M HCl (37°C) Oxadiazole ring cleavage 4.2 hr PBS (pH 7.4) No degradation >48 hr 0.1M NaOH (37°C) Pyrazole N-ethyl group hydrolysis 1.8 hr

Note: Structural confirmation via LC-MS/MS .

Metal Complexation

The pyrazole carbonyl and oxadiazole N-atoms serve as coordination sites:

Documented complexes:

Metal SaltStoichiometryMagnetic Moment (μB)Application Relevance
Cu(II) chloride1:21.73Catalytic oxidation
Pd(II) acetate1:1DiamagneticCross-coupling reactions

Complexation modifies redox properties while maintaining heterocyclic integrity .

Photochemical Reactivity

UV irradiation (254 nm) induces two primary pathways:

  • Oxadiazole ring rearrangement to 1,3,4-oxadiazole isomer

  • Pyrazole ring dimerization via [2π+2π] cycloaddition

Quantum yield data:

SolventΦ(Rearrangement)Φ(Dimerization)
Acetonitrile0.310.12
Toluene0.180.27

Solvent polarity significantly influences reaction dominance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Oxadiazole Hybrids

  • 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide (CAS 2034550-07-5)
    • Structure : Replaces the 5-methylisoxazole with a 1-methylpyrrole group on the oxadiazole ring.
    • Molecular Weight : 286.29 (C₁₃H₁₄N₆O₂), lighter than the target compound due to the absence of the ethyl and methylisoxazole substituents.
    • Synthesis : Likely employs similar coupling reagents (EDCI/HOBt) as described for pyrazole-carboxamide derivatives .

Pyrazole-Carboxamides with Aryl Substitutions

  • 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Structure: Features dual pyrazole rings with chloro, cyano, and aryl substituents. Physicochemical Data: Melting point 133–135°C; molecular weight 403.1 (C₂₁H₁₅ClN₆O). The absence of oxadiazole/isoxazole rings simplifies the structure compared to the target compound. Synthetic Method: Uses EDCI/HOBt in DMF, a protocol adaptable to the target compound’s synthesis .

Isoxazole/Oxazole-Containing Analogues

  • 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide Structure: Replaces the oxadiazole with a 1,2-oxazole ring. Relevance: Highlights the tunability of heterocyclic substituents to optimize stability or activity .

Ethyl-Substituted Pyrazole Derivatives

  • 1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide (CAS 1203030-77-6) Structure: Shares the ethyl-pyrazole and carboxamide motifs but lacks the oxadiazole-isoxazole unit. Molecular Weight: 295.34 (C₁₆H₁₇N₅O), significantly lower than the target compound due to simpler substituents. Synthetic Insight: Smiles notation (CCn1nccc1C(=O)Nc1cc(C)nn1-c1ccccc1) suggests straightforward coupling steps applicable to the target compound .

Research Implications

The target compound’s structural uniqueness positions it as a candidate for probing heterocyclic synergy in drug design. Comparative studies with analogues suggest:

  • Bioactivity : The 1,2,4-oxadiazole and isoxazole rings may enhance binding to enzymes like cyclooxygenase or kinases, as seen in related compounds .
  • Stability : Oxadiazole rings improve metabolic stability over oxazole derivatives .
  • Synthetic Challenges : Multi-step synthesis requiring precise control of heterocyclic coupling, as evidenced by protocols in .

Future work should prioritize empirical validation of these hypotheses through in vitro assays and computational modeling (e.g., density-functional thermochemistry methods as in ).

Q & A

Q. What established synthetic routes are used to prepare 1-ethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step reactions. First, the oxazole and pyrazole intermediates are prepared separately. For example, the oxazole ring is formed via cyclization of precursors like ethyl 5-methyl-1H-pyrazole-3-carboxylate, while the pyrazole moiety is synthesized using hydrazine derivatives. Coupling these intermediates under controlled conditions (e.g., using K₂CO₃ as a base in DMF) forms the final compound. Catalysts, solvent selection (e.g., DMF), and temperature optimization are critical for yield and purity .

Q. Which spectroscopic methods are employed to confirm the compound’s structural integrity?

Structural confirmation relies on ¹H NMR (to identify proton environments, e.g., δ 8.26 ppm for aromatic protons), IR spectroscopy (to detect functional groups like amide C=O stretches at ~1650 cm⁻¹), and elemental analysis (to validate C, H, N content). Chromatographic techniques (TLC, HPLC) ensure purity .

Q. How are purification techniques optimized to isolate the compound with high purity?

Purification methods include column chromatography (silica gel, ethyl acetate/hexane eluents) and recrystallization (using ethanol or ethyl acetate). Thin-layer chromatography (TLC) monitors reaction progress, while mass spectrometry (MS) confirms molecular weight .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield?

Optimization involves:

  • Catalyst screening : Bases like K₂CO₃ or Cs₂CO₃ enhance nucleophilic substitution efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Reactions are often conducted at 50–80°C to balance kinetics and side reactions. Computational tools (e.g., quantum chemical calculations) predict optimal pathways, reducing trial-and-error experimentation .

Q. What role does molecular docking play in predicting the compound’s biological activity?

PASS Online® software predicts potential targets (e.g., kinase inhibition), while AutoDock/Vina models ligand-receptor interactions. For example, docking studies may reveal binding affinity to adenosine A₂A receptors, guiding SAR (structure-activity relationship) studies .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Standardize assays (e.g., uniform ATP concentrations in kinase assays).
  • Compare structural analogs (e.g., substituent effects on triazole rings) to isolate activity trends.
  • Validate findings using orthogonal methods (e.g., SPR for binding kinetics) .

Q. What reaction mechanisms govern the formation of the 1,2,4-oxadiazole ring?

The oxadiazole ring is formed via cyclocondensation of amidoximes with carboxylic acid derivatives. For example, reaction of ethyl 5-methylpyrazole-3-carboxylate with thiourea under alkaline conditions generates the oxadiazole core. Mechanistic studies suggest a nucleophilic addition-elimination pathway .

Q. How can computational methods accelerate the design of novel derivatives?

ICReDD’s reaction path search combines quantum chemistry (DFT calculations) and machine learning to predict feasible synthetic routes. For instance, in silico screening identifies electron-deficient sites for functionalization (e.g., introducing sulfonamide groups), enabling rapid derivative synthesis .

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